Home > Products > Screening Compounds P121335 > 6-Cyclopropyl-2-{2-[(dimethylsulfamoyl)amino]ethyl}-2,3-dihydropyridazin-3-one
6-Cyclopropyl-2-{2-[(dimethylsulfamoyl)amino]ethyl}-2,3-dihydropyridazin-3-one - 2034387-34-1

6-Cyclopropyl-2-{2-[(dimethylsulfamoyl)amino]ethyl}-2,3-dihydropyridazin-3-one

Catalog Number: EVT-2866326
CAS Number: 2034387-34-1
Molecular Formula: C11H18N4O3S
Molecular Weight: 286.35
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl 6-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine-3-carboxylate

Compound Description: This compound, Ethyl 6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine-3-carboxylate, was the subject of a crystal structure analysis. The study focused on the compound's molecular conformation and the intermolecular interactions within its crystal structure. The research elucidated the dihedral angles between the triazole ring and both the cyclopropane and pyridine rings, along with the hydrogen bonding patterns that contribute to the crystal packing.

Relevance: Both Ethyl 6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine-3-carboxylate and 3-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]-6-oxopyridazine share the cyclopropyl substituent. This structural feature is noteworthy because cyclopropyl groups can significantly influence the pharmacological properties of molecules due to their unique bonding characteristics. []

6-Amino-3-cyclopropyl-1-ethyl-1Hpyrimidine-2,4-dione Hydrate

Compound Description: This research article presents a detailed crystallographic study of 6-amino-3-cyclopropyl-1-ethyl-1Hpyrimidine-2,4-dione hydrate. The investigation involved synthesizing the compound using microwave irradiation and analyzing its crystal structure through X-ray diffraction. The study describes the intramolecular bond lengths, planar aromatic system, hydrogen bonding interactions, and overall molecular packing within the crystal lattice.

Relevance: 6-Amino-3-cyclopropyl-1-ethyl-1Hpyrimidine-2,4-dione hydrate, like 3-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]-6-oxopyridazine, possesses a cyclopropyl group directly attached to a heterocyclic ring. This structural similarity suggests a potential relationship in terms of their synthesis or biological activity.

1-[(Cyclopropylmethoxy)methyl]-5-ethyl-6-(4-methylbenzyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Compound Description: This study reports the crystal structure of 1-[(Cyclopropylmethoxy)methyl]-5-ethyl-6-(4-methylbenzyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione. The research analyzes the planarity of the pyrimidine ring, the orientation of the benzene ring, and the hydrogen bonding pattern in the crystal. Notably, the cyclopropyl ring in this compound exhibits disorder over two sets of sites.

Relevance: Both 1-[(Cyclopropylmethoxy)methyl]-5-ethyl-6-(4-methylbenzyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione and 3-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]-6-oxopyridazine belong to the broad category of pyrimidine derivatives. These compounds share a core pyrimidine structure, highlighting their potential connection within a specific chemical class known for its diverse biological activities.

7-Amino-1-cyclopropyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d] pyrimidine-6-carboxamide (A484954)

Compound Description: This compound, A484954, is a potent and selective eukaryotic elongation factor 2 kinase (eEF2K) inhibitor. Research has shown that A484954 exhibits diuretic effects in spontaneously hypertensive rats (SHR) by increasing renal blood flow. Studies suggest its diuretic action is at least partially mediated through the activation of the nitric oxide (NO)/Nrf2/AT2R pathway.

Relevance: A484954 and 3-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]-6-oxopyridazine share a core pyrimidine structure and both possess a cyclopropyl substituent. This structural similarity suggests they might belong to a chemical class with shared pharmacological properties.

Alkyl-1-cyclopropyl-1,4-dihydro-4-oxo-3-quinoline-carboxylic Acid

Compound Description: This research outlines a process for preparing alkyl-1-cyclopropyl-1,4-dihydro-4-oxo-3-quinoline-carboxylic acid and its pharmaceutically acceptable salts. The process involves a multistep synthesis starting with substituted benzoic acid. Although specific biological activities are not detailed, the patent application suggests potential pharmaceutical applications for these compounds.

Relevance: Alkyl-1-cyclopropyl-1,4-dihydro-4-oxo-3-quinoline-carboxylic Acid, similar to 3-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]-6-oxopyridazine, features a cyclopropyl group attached to a heterocyclic ring, in this case, a quinoline ring. This commonality points to a potential structural relationship and possible shared synthetic pathways.

1-Cyclopropyl-6- Fluoro-4-Oxo-7-{4-[2-(4-Substituted-Phenyl)-2-(Substituted)-Ethyl] -1-Piperazinyl}-1,4-Dihydroquinoline-3-Carboxylic Acid Derivatives

Compound Description: This study explores the design, synthesis, and molecular docking of a novel series of 1-cyclopropyl-6-fluoro-4-oxo-7-{4-[2-(4-substituted-phenyl)-2-(substituted)-ethyl]-1-piperazinyl}-1,4-dihydroquinoline-3-carboxylic acid derivatives. These compounds were synthesized by reacting a piperazinyl quinolone scaffold with various substituted acetophenones and hydrazides. The research demonstrated that some of these derivatives exhibited promising antimicrobial activity in vitro.

Relevance: The 1-cyclopropyl-6-fluoro-4-oxo-7-{4-[2-(4-substituted-phenyl)-2-(substituted)-ethyl]-1-piperazinyl}-1,4-dihydroquinoline-3-carboxylic acid derivatives, like 3-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]-6-oxopyridazine, feature a cyclopropyl group directly attached to a heterocyclic scaffold. This shared structural element could imply a potential for similar biological activity or synthetic approaches.

1-Cyclopropyl-6-fluoro-1,4-dihydro-7-(4-ethyl-1-piperazinyl)-4-oxo-3-quinoline Carboxylic Acid Hydrochloride (NNFX)

Compound Description: This study investigates the absorption spectra of the praseodymium complex with 1-cyclopropyl-6-fluoro-1,4-dihydro-7-(4-ethyl-1-piperazinyl)-4-oxo-3-quinoline carboxylic acid hydrochloride (NNFX) using spectrophotometric techniques. The research elucidates the stoichiometry of the Pr-NNFX complex and focuses on the enhancement of the 4f electron transitions of praseodymium in the complex. It also proposes a method for the direct determination of praseodymium in rare earth mixtures using this complex.

Relevance: NNFX and 3-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]-6-oxopyridazine both belong to the chemical class of quinolone derivatives and share a cyclopropyl substituent directly attached to the quinolone core. This structural similarity suggests that these compounds might exhibit comparable pharmacological properties or be susceptible to similar synthetic modifications.

(±)Trans-1-(1′,5′-dihydroxy-3′,4′-methylenyl-pent-2′-oxy)methyl]thymine, (±)trans-9-(1′,5′-dihydroxy-3′,4′-methylenylpent-2′-oxy)-methyl]adenine, (±)trans-1-(1′,5′-dihydroxy-3′,4′-methylenyl-pent-2′-oxy)methyl]cytosine and (±)trans-9-(1′,5′-dihydroxy-3′,4′-methylenylpent-2′-oxy)-methyl]guanine

Compound Description: This paper reports the synthesis and antiviral evaluation of four racemic trans-[1′,5′-dihydroxy-3′,4′-methylenylpent-2′-oxy)methyl] nucleosides. The compounds were synthesized through a regiospecific alkylation procedure. The study focuses on the determination of the trans stereochemistry at C-2 and C-3 of the cyclopropyl moiety using high-field and computational NMR spectroscopy.

Relevance: While these nucleoside analogs don't possess a cyclopropyl substituent directly attached to the heterocyclic base like 3-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]-6-oxopyridazine, they do contain a cyclopropyl group within their side chain. This structural similarity highlights a potential connection in terms of their synthesis, particularly in relation to cyclopropane ring formation.

1-Cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole

Compound Description: This study focuses on the X-ray crystallographic analysis of 1-Cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole. The compound was synthesized by reducing an ester precursor under a hydrogen atmosphere. The crystal structure analysis confirmed the predicted structure and provided insights into the conformation of the molecule. The researchers investigated the planarity of the benzimidazole ring system, the chair conformation of the piperazine ring, and the dihedral angles between these rings and the cyclopropyl group.

Relevance: 1-Cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole and 3-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]-6-oxopyridazine both feature a cyclopropyl group attached to a heterocyclic ring system, demonstrating a structural commonality. This shared structural feature could point to similarities in their synthesis or potential biological activities.

6,7-Dihydro-5H-pyrazolo[1,2-a]pyrazole-1-ones

Compound Description: This patent describes a series of 6,7-dihydro-5H-pyrazolo[1,2-a]pyrazole-1-one derivatives as inhibitors of inflammatory cytokine release. These compounds are characterized by a range of substituents on the core pyrazolone structure. The patent details the specific substituent patterns and claims a pharmaceutical composition containing these compounds for the treatment of inflammatory conditions.

Relevance: Although the specific compound 3-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]-6-oxopyridazine is not explicitly mentioned, it shares a structural resemblance to the 6,7-dihydro-5H-pyrazolo[1,2-a]pyrazole-1-one derivatives in terms of its core heterocyclic ring system. This structural similarity suggests a potential link to this class of compounds, particularly in the context of anti-inflammatory activity.

1-Methylbicyclo[4.1.0]heptane, Spiro[2.5]octane, and 6-tert-Butylspiro[2.5]octane

Compound Description: These three bicyclic and spirocyclic hydrocarbons bearing cyclopropyl groups were studied in reactions with 3-ethyl-3-(trifluoromethyl)dioxirane (ETFDO) to investigate the oxygenation of C(sp3)–H bonds. The research observed site-selective and diastereoselective formation of alcohol products, providing insights into the mechanisms of radical and cationic pathways involved in the reactions.

Relevance: While not directly analogous in structure to 3-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]-6-oxopyridazine, these compounds share the presence of a cyclopropyl moiety, which plays a significant role in their reactivity. This shared structural element highlights the importance of cyclopropyl groups in directing chemical reactions and influencing the properties of molecules.

Norfloxacin

Compound Description: Norfloxacin (1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinoline carboxylic acid) is a quinolone antibiotic used to treat bacterial infections. In the cited research, a polyclonal antibody was raised against norfloxacin for the development of a generic ELISA to detect quinolone and fluoroquinolone residues in animal products.

Relevance: Norfloxacin, like 3-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]-6-oxopyridazine, belongs to the chemical class of quinolones. This shared classification suggests a potential structural relationship and a possibility of exhibiting overlapping biological activities.

Ciprofloxacin

Compound Description: Ciprofloxacin (1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinoline carboxylic acid) is a widely used fluoroquinolone antibiotic that acts as a DNA gyrase inhibitor. [, ] It exhibits potent activity against both gram-positive and gram-negative bacteria.

Relevance: Ciprofloxacin is structurally related to 3-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]-6-oxopyridazine, as both compounds possess a cyclopropyl group directly attached to a heterocyclic core, in this case, a quinolone ring. This shared structural feature suggests they might belong to a chemical class with similar pharmacological properties or synthetic approaches. [, ]

Enrofloxacin

Compound Description: Enrofloxacin (1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-3-quinoline carboxylic acid) is a fluoroquinolone antibiotic primarily used in veterinary medicine. It is effective in treating urinary tract, respiratory tract, and skin infections in pets and livestock.

Relevance: Enrofloxacin and 3-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]-6-oxopyridazine share the cyclopropyl substituent directly attached to a heterocyclic core, specifically a quinolone ring. This structural similarity suggests a potential for shared synthetic pathways and a possible overlap in their biological activity profiles.

Flumequin

Compound Description: Flumequin (9-fluoro-6,7-dihydro-5-methyl-1-oxo-1H,5H-benzo(ij)quinolizine-2-carboxylic acid) is a quinolone antibiotic used to treat bacterial infections.

Relevance: Although lacking a cyclopropyl substituent, flumequin belongs to the same chemical class as 3-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]-6-oxopyridazine - quinolones. This shared classification suggests a potential structural relationship and a possibility of exhibiting overlapping biological activities.

Nalidixic Acid

Compound Description: Nalidixic acid (1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid) is a quinolone antibiotic that was one of the first drugs in this class to be developed. It is primarily used to treat urinary tract infections.

Relevance: Although lacking a cyclopropyl substituent, nalidixic acid, like 3-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]-6-oxopyridazine, falls under the broad category of quinolone derivatives. This structural relationship highlights a potential link in terms of their biological activity and potential for synthetic modifications.

Pipemidic Acid

Compound Description: Pipemidic acid (8-ethyl-5,8-dihydro-5-oxo-2-(1-piperazinyl)pyrido(2,3-d)pyrimidine-6-carboxylic acid) is a quinolone antibiotic used to treat urinary tract infections.

Relevance: Although lacking a cyclopropyl substituent, pipemidic acid, similar to 3-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]-6-oxopyridazine, belongs to the chemical class of quinolone antibiotics. This shared classification suggests a potential structural relationship and a possibility of exhibiting overlapping biological activities.

Sitafloxacin

Compound Description: Sitafloxacin (STFX) hydrate is a fluoroquinolone antibiotic known for its photolability in aqueous solutions. Photodegradation studies have identified its major breakdown products, including 7-[7-amino-5-azaspiro[2.4]heptan-5-yl]-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid and 1-(1-amino-2-[16-fluoro-1-(2-fluoro-1-cyclopropyl)-1,4-dihydro-4-oxo-3-quinolin-7-yl]-amino]ethyl)cyclopropanecarbaldehyde. Research also demonstrated the influence of halide ions on its photodegradation, with chloride ions enhancing stability and bromide ions leading to the formation of an 8-bromo derivative.

Relevance: Sitafloxacin, like 3-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]-6-oxopyridazine, possesses a cyclopropyl substituent and belongs to the class of fluoroquinolones. This structural similarity suggests a potential connection in their synthetic pathways and a possibility of exhibiting overlapping biological activities.

Relevance: These compounds and 3-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]-6-oxopyridazine all feature a cyclopropyl group directly linked to a heterocyclic ring system, specifically a quinolone ring. This shared structural element points towards a potential relationship in terms of their synthesis and potential biological activities, particularly in the context of antibacterial properties.

11-Cyclopropyl-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2′,3′-e][1,4]diazepin-6-one (Nevirapine)

Compound Description: Nevirapine is a non-nucleoside inhibitor of HIV-1 reverse transcriptase. It is a potent and selective inhibitor of HIV-1 replication, used in the treatment of HIV infection.

Relevance: While Nevirapine doesn't possess a pyridazine ring like 3-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]-6-oxopyridazine, it does contain a cyclopropyl substituent and belongs to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). This shared structural feature suggests a potential connection in their synthetic pathways and a possibility of exhibiting overlapping biological activities, particularly within the context of antiviral activity.

2-Ethyl-6-(3′,4′,5′-trimethoxyphenyl)-5-aryl and 2-Cyclopropyl-6-(3′,4′,5′-trimethoxyphenyl)-5-aryl-imidazothiadiazoles

Compound Description: This study explores two series of imidazothiadiazole derivatives: 2-ethyl-6-(3′,4′,5′-trimethoxyphenyl)-5-aryl and 2-cyclopropyl-6-(3′,4′,5′-trimethoxyphenyl)-5-aryl-imidazothiadiazoles. These compounds were designed, synthesized, and evaluated for their anti-proliferative activity in various human cancer cell lines. The researchers identified several potent compounds within these series, particularly those functionalized with N,N-dimethylaniline and naphthyl groups. These potent derivatives exhibited significant cytotoxic activity, arrested cells at the G2/M phase, and induced cell death through an apoptotic pathway. Mechanistic studies revealed that these compounds act as microtubule disrupting agents.

Relevance: The 2-cyclopropyl-6-(3′,4′,5′-trimethoxyphenyl)-5-aryl-imidazothiadiazoles, similar to 3-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]-6-oxopyridazine, feature a cyclopropyl group directly attached to a heterocyclic core. This structural similarity suggests a potential connection in their synthesis and possible shared mechanisms of action.

Properties

CAS Number

2034387-34-1

Product Name

6-Cyclopropyl-2-{2-[(dimethylsulfamoyl)amino]ethyl}-2,3-dihydropyridazin-3-one

IUPAC Name

3-cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]-6-oxopyridazine

Molecular Formula

C11H18N4O3S

Molecular Weight

286.35

InChI

InChI=1S/C11H18N4O3S/c1-14(2)19(17,18)12-7-8-15-11(16)6-5-10(13-15)9-3-4-9/h5-6,9,12H,3-4,7-8H2,1-2H3

InChI Key

NFCRCLOBLODRPT-UHFFFAOYSA-N

SMILES

CN(C)S(=O)(=O)NCCN1C(=O)C=CC(=N1)C2CC2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.